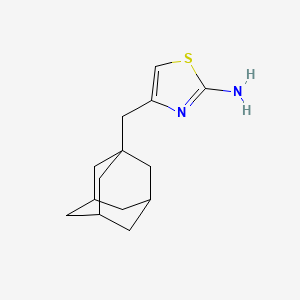

4-Adamantan-1-ylmethyl-thiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

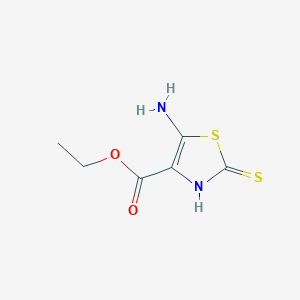

4-Adamantan-1-ylmethyl-thiazol-2-ylamine is a chemical compound with the CAS Number: 28599-72-6 . It has a molecular weight of 248.39 . The IUPAC name for this compound is 4-(1-adamantylmethyl)-1,3-thiazol-2-ylamine . It is a solid substance .

Molecular Structure Analysis

The Inchi Code for 4-Adamantan-1-ylmethyl-thiazol-2-ylamine is 1S/C14H20N2S/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H2,15,16) .Physical And Chemical Properties Analysis

4-Adamantan-1-ylmethyl-thiazol-2-ylamine is a solid substance . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Inhibition of 11β-HSD1

- Summary of Application : 4-Adamantan-1-ylmethyl-thiazol-2-ylamine derivatives have been found to inhibit 11β-HSD1, an enzyme involved in the control of the availability of cortisol, the active form of the glucocorticoid for the glucocorticoid receptor . This inhibition may bring beneficial results for the alleviation of the course of metabolic diseases such as metabolic syndrome, Cushing’s syndrome or type 2 diabetes .

- Methods of Application : The study involved the synthesis of 10 novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives containing different substituents at C-5 of the thiazole ring and testing their activity towards inhibition of two 11β-HSD isoforms .

- Results or Outcomes : For most of the synthesized compounds, over 50% inhibition of 11β-HSD1 and less than 45% inhibition of 11β-HSD2 activity at the concentration of 10 µM was observed . The most active compound 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one inhibits the activity of isoform 1 by 82.82% .

Potential Aurora-A Kinase Inhibitors

- Summary of Application : Compounds combining adamantane and 1,3,4-oxadiazole, which may include 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, are being researched as potential Aurora-A kinase inhibitors . Aurora kinases play critical roles in cell cycle control and mitosis, and are promising targets for anticancer research .

- Methods of Application : The study likely involves the synthesis of hybrid compounds and testing their inhibitory activity against Aurora-A kinase .

- Results or Outcomes : The specific results or outcomes of this research are not provided in the available information .

Antitumor and Cytotoxic Activity

- Summary of Application : Thiazole derivatives, which may include 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, have been found to exhibit antitumor and cytotoxic activity .

- Methods of Application : The study likely involved the synthesis of thiazole derivatives and testing their cytotoxicity activity on various human tumor cell lines .

- Results or Outcomes : The specific results or outcomes of this research are not provided in the available information .

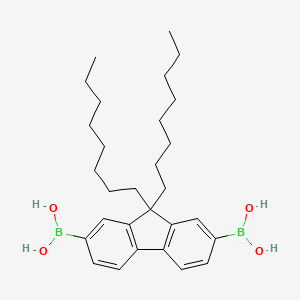

Hole Transporting Material for Perovskite Solar Cells

- Summary of Application : Compounds similar to 4-Adamantan-1-ylmethyl-thiazol-2-ylamine are being researched as potential hole-transporting materials (HTMs) for perovskite solar cells (PSCs) . HTMs with high hole mobility are critical for constructing efficient PSCs .

- Methods of Application : The study likely involves the synthesis of these compounds and testing their performance as HTMs in PSCs .

- Results or Outcomes : The specific results or outcomes of this research are not provided in the available information .

Antibacterial Activity

- Summary of Application : Thiazole derivatives, which may include 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, have been found to exhibit antibacterial activity .

- Methods of Application : The study likely involved the synthesis of thiazole derivatives and testing their antibacterial activity on various bacterial strains .

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propiedades

IUPAC Name |

4-(1-adamantylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANJJRUDAXCWPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385469 |

Source

|

| Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

CAS RN |

28599-72-6 |

Source

|

| Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)